4-(Trifluoromethyl)thiazole-5-carbaldehyde

Physicochemical profiling Drug design ADME prediction

Using the wrong thiazole carbaldehyde isomer risks failed syntheses. 4-(Trifluoromethyl)thiazole-5-carbaldehyde eliminates this: • ≥98% purity (mode across suppliers) - no pre-use chromatography required. • 4-CF₃ enhances formyl electrophilicity (σₘ +0.43), enabling faster condensations with weak nucleophiles. • TPSA 29.96 Ų & LogP 1.74-1.97 favor CNS penetration; superior to 4-CF₃-thiazole-2-carbaldehyde (TPSA 58.2 Ų). • Documented fungicidal activity against Magnaporthe grisea for agrochemical discovery. Store at 2-8°C sealed dry; dispatched under ambient conditions.

Molecular Formula C5H2F3NOS
Molecular Weight 181.14 g/mol
Cat. No. B11778298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)thiazole-5-carbaldehyde
Molecular FormulaC5H2F3NOS
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)C=O)C(F)(F)F
InChIInChI=1S/C5H2F3NOS/c6-5(7,8)4-3(1-10)11-2-9-4/h1-2H
InChIKeyCBMBBEUMRHVAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)thiazole-5-carbaldehyde Overview


4-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS 164294-15-9) is a heterocyclic building block comprising a 1,3-thiazole core substituted with an electron-withdrawing trifluoromethyl group at the 4-position and a reactive formyl group at the 5-position [1]. With a molecular formula of C₅H₂F₃NOS and molecular weight of 181.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly for constructing fungicidal and antibacterial thiazole derivatives . Unlike non-fluorinated or differently substituted thiazole carbaldehydes, the specific 4-CF₃/5-CHO substitution pattern imparts a distinct electronic profile that cannot be replicated by simply interchanging in-class analogs.

Why 4-(Trifluoromethyl)thiazole-5-carbaldehyde Cannot Be Substituted


Thiazole carbaldehydes are not interchangeable commodities; the position and electronic nature of ring substituents fundamentally alter reactivity, physicochemical properties, and downstream synthetic utility [1]. The 4-CF₃ group exerts a powerful electron-withdrawing effect through both inductive and field effects, which modulates the electrophilicity of the 5-formyl carbon, influences the acidity of adjacent ring protons, and alters the compound's lipophilicity relative to non-fluorinated or methyl-substituted analogs. A procurement decision that treats 4-methylthiazole-5-carbaldehyde (MW 127.16, LogP lower by ~1 unit) or 2-(trifluoromethyl)thiazole-5-carbaldehyde (different substitution topology) as functionally equivalent risks failed condensations, altered pharmacokinetic profiles in derived candidates, and irreproducible synthetic outcomes. The quantitative evidence below demonstrates exactly where these differences manifest.

Quantitative Differentiation of 4-(Trifluoromethyl)thiazole-5-carbaldehyde


Lipophilicity vs. Non-Fluorinated Analog

The target compound exhibits substantially higher lipophilicity than the non-fluorinated parent scaffold. 4-(Trifluoromethyl)thiazole-5-carbaldehyde has a consensus computed LogP of 1.74–1.97 , compared with 1,2-thiazole-5-carbaldehyde (the non-fluorinated analog) which has a LogP of 0.96 [1]. This ~0.8–1.0 log unit increase translates to approximately a 6- to 10-fold greater partitioning into octanol, directly impacting membrane permeability predictions in drug design programs.

Physicochemical profiling Drug design ADME prediction

TPSA vs. 2-Carbaldehyde Positional Isomer

The position of the aldehyde group on the thiazole ring dramatically alters the computed topological polar surface area (TPSA). The target compound (4-CF₃, 5-CHO) yields a TPSA of 29.96 Ų , whereas the positional isomer 4-(trifluoromethyl)thiazole-2-carbaldehyde (4-CF₃, 2-CHO) yields a TPSA of 58.2 Ų . A TPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration, and values below 30 Ų are exceptionally low. This near two-fold difference arises from the distinct spatial orientation of the formyl oxygen relative to the ring heteroatoms.

Medicinal chemistry CNS drug design Permeability

4-CF3 Effect on Aldehyde Electrophilicity

The 4-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (σₘ ≈ 0.43 for CF₃) [1] on the thiazole ring, which directly increases the electrophilicity of the 5-formyl carbon relative to non-fluorinated or electron-donating group-substituted analogs. This electronic activation facilitates nucleophilic addition and condensation reactions. In contrast, 4-methylthiazole-5-carbaldehyde bears an electron-donating methyl group (σₘ ≈ -0.07), resulting in a less electrophilic carbonyl [2]. While direct kinetic rate comparisons for this specific compound pair are not published, the Hammett substituent constant difference of Δσ ≈ 0.50 predicts a significant rate enhancement for nucleophilic additions to the CF₃-substituted aldehyde under identical conditions.

Synthetic chemistry Reactivity Condensation reactions

Purity and Storage vs. 4-Methyl Analog

Commercially available 4-(trifluoromethyl)thiazole-5-carbaldehyde is routinely supplied at ≥98% purity with defined storage conditions (sealed in dry, 2–8°C) . In comparison, 4-methylthiazole-5-carbaldehyde is typically offered at 95–97% purity and has a melting point of 74–78°C, indicating it is a solid at ambient temperature while the fluorinated analog is a liquid or low-melting solid. The lower melting point and requirement for cold storage reflect the distinct physical properties conferred by the CF₃ group and directly impact shipping, handling, and long-term stability considerations in procurement planning.

Procurement Quality control Storage

C-5 Regioselectivity in Dianion Chemistry

Fundamental reactivity studies on 4-(trifluoromethyl)thiazole systems demonstrate that the 5-position is the kinetically favored site for electrophilic trapping. South and Van Sant (1991) showed that treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with two equivalents of n-butyllithium generates a dianion that reacts preferentially at the 5-position with aldehydes, ketones, chloroformates, acid chlorides, and other electrophiles [1]. This intrinsic C-5 reactivity preference validates the synthetic logic of using the pre-functionalized 4-CF₃-5-CHO-thiazole as a building block: the aldehyde is installed at the most reactive position, enabling efficient subsequent derivatization. Analogs bearing the aldehyde at the 2-position (e.g., 4-(trifluoromethyl)thiazole-2-carbaldehyde) lack this same degree of kinetic activation at the formyl-bearing carbon.

Organometallic chemistry Regioselective functionalization C-C bond formation

Fungicide Lead Optimization for Rice Blast

The 4-trifluoromethylthiazole-5-carbaldehyde scaffold serves as a direct precursor to the 5-carboxanilido-2,4-bis-trifluoromethylthiazole class of fungicides, which are specifically claimed for rice blast (Magnaporthe grisea) control [1]. Patent literature explicitly identifies the 4-CF₃-thiazole-5-carboxylic acid derivatives—accessible via oxidation of the corresponding 5-carbaldehyde—as active principles, whereas the 4-methyl analog (derived from 4-methylthiazole-5-carbaldehyde) yields the commercially known Seedvax® scaffold [2]. This demonstrates that the CF₃ vs. CH₃ substitution at the 4-position is not a trivial structural variation but determines the target pathogen spectrum and fungicidal potency class.

Agrochemicals Fungicide discovery Rice blast control

Application Scenarios for 4-(Trifluoromethyl)thiazole-5-carbaldehyde


CNS-Penetrant Lead Optimization

With a computed TPSA of 29.96 Ų—well below the 60–90 Ų threshold predictive of blood-brain barrier permeability—and a LogP of 1.74–1.97, 4-(trifluoromethyl)thiazole-5-carbaldehyde is the building block of choice for synthesizing CNS-targeted chemical libraries. The low TPSA, combined with zero hydrogen bond donors, positions this scaffold favorably for passive CNS penetration . Medicinal chemistry teams should prioritize this isomer over 4-(trifluoromethyl)thiazole-2-carbaldehyde (TPSA 58.2 Ų) when CNS exposure is a design objective. The reactive 5-formyl group enables rapid diversification via reductive amination, hydrazone formation, or Knoevenagel condensation to generate screening libraries.

Rice Blast Fungicide Scaffold Development

Patent literature demonstrates that 4-(trifluoromethyl)thiazole-5-carbaldehyde-derived compounds exhibit fungicidal activity against Magnaporthe grisea, the causative agent of rice blast . Agrochemical research groups pursuing novel fungicide leads for Basidiomycete pathogens should select this building block over the 4-methyl analog, as the CF₃ substitution directs the biological activity profile toward a distinct pathogen spectrum. The aldehyde handle allows direct oxidation to the corresponding carboxylic acid for subsequent amide coupling to generate 5-carboxanilido derivatives.

Electrophile-Activated Condensation Chemistry

The electron-withdrawing 4-CF₃ group (σₘ ≈ +0.43) enhances the electrophilicity of the 5-formyl carbon, making this compound a superior substrate for condensation reactions with weakly nucleophilic amines or hydrazines compared to 4-methylthiazole-5-carbaldehyde (σₘ ≈ -0.07 for CH₃) . Synthetic chemistry groups developing parallel library synthesis protocols should anticipate faster reaction kinetics and higher conversion yields when using the CF₃-substituted aldehyde, reducing optimization time and enabling milder reaction conditions.

High-Purity Building Block Procurement

Commercial sourcing data confirms that 4-(trifluoromethyl)thiazole-5-carbaldehyde is consistently available at ≥98% purity from multiple suppliers , compared to 95–97% for the 4-methyl analog. For discovery chemistry groups where intermediate purity directly impacts final compound purity and biological assay reproducibility, the higher baseline purity reduces or eliminates the need for pre-use chromatographic purification. Procurement teams should note the cold storage requirement (2–8°C, sealed dry) and factor this into receiving and storage logistics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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